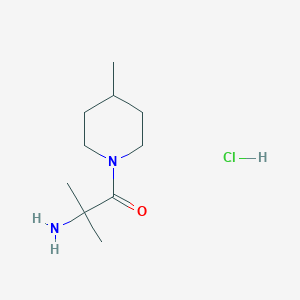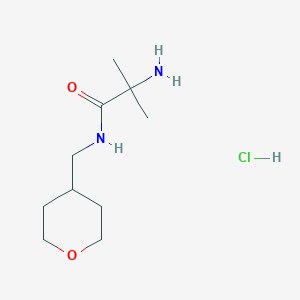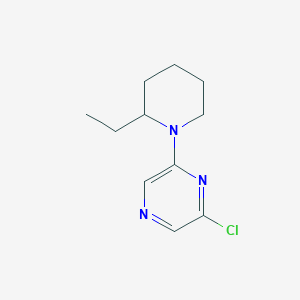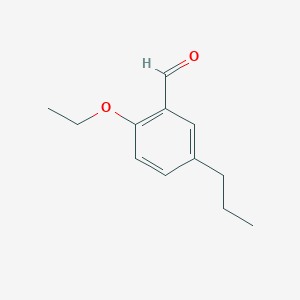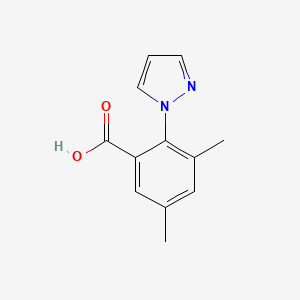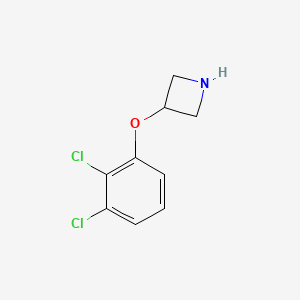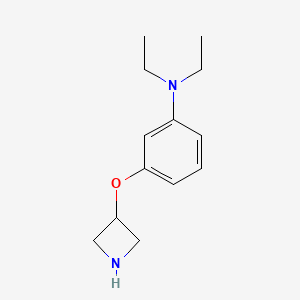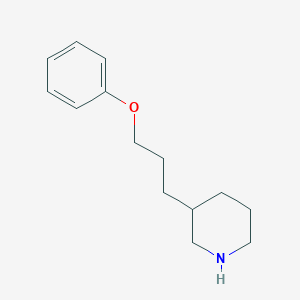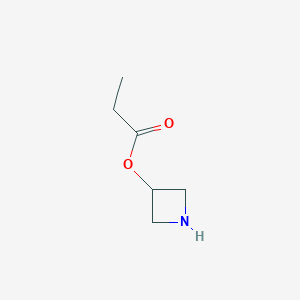
3-Azetidinyl propionate
Übersicht
Beschreibung
“3-Azetidinyl propionate” is a chemical compound with the molecular formula C6H11NO2 . It is also known as “Ethyl 3- (1-azetidinyl)propionate” and has a molecular weight of 157.21 . It appears as a colorless liquid .
Synthesis Analysis
The synthesis of azetidines has been explored in several studies . For instance, one study investigated the synthesis of 3-substituted azetidines, where 3-Azetidinyl mesylates were prepared by treating azetidin-3-ols with sulfenes . Another study discussed the synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions .
Molecular Structure Analysis
The molecular structure of “3-Azetidinyl propionate” conforms to the infrared spectrum and proton NMR spectrum . The refractive index of this compound is 1.4404 .
Chemical Reactions Analysis
Azetidines have been found to exhibit unique reactivity due to their considerable ring strain . A study discussed the synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions . Another study explored the reactivity of azetidines, highlighting their stability compared to related aziridines .
Physical And Chemical Properties Analysis
“3-Azetidinyl propionate” is a colorless liquid with a refractive index of 1.4404 . Its boiling point is 86-87 ℃ at 12 mmHg, and it has a density of 0.965 g/mL at 25 ℃ .
Wissenschaftliche Forschungsanwendungen
Crosslinking in Formulated Products
3-Azetidinyl propionate, as part of tris-3-(1-aziridino)propionate chemistry, has applications in formulated products. This includes uses in adhesives, coatings (such as primers, intermediate coats, and topcoats), photographic film coatings, inks, thermal imaging, and fabric coatings. It serves as a crosslinker in polymer coreactants, including polyacrylate copolymers, polyvinyl copolymers, polyolefins, and polyurethane polymers. Its increasing interest in technology is evident from the rising number of publications and patents since 1952 (Roesler & Danielmeier, 2004).
Self-Curable Polyurethane Dispersion
3-Azetidinyl propionate derivatives, like 3-azetidinyl propanol, have been synthesized for use in self-curable aqueous-based polyurethane (PU) dispersions. These dispersions exhibit a ring-opening reaction that forms polymeric network structures upon drying, contributing to the durability and performance properties of the cured PU (Wang, Chen, Yeh, & Chen, 2006).
Antibacterial Applications
7-azetidinylquinolones, which include 3-azetidinyl substituents, show promise as antibacterial agents. These compounds, evaluated for both in vitro and in vivo efficacy, exhibit broad-spectrum activity, particularly against Gram-positive organisms. The structural modification in these quinolones enhances their antibacterial properties and pharmacokinetics (Frigola et al., 1994).
Polymer Synthesis
3-Azetidinyl propionate is used in the synthesis of various polymers. For instance, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, synthesized using 3-azetidinyl derivatives, exhibit significant activity against Gram-negative bacteria, highlighting their potential in polymer-based antibacterial applications (Woulfe & Miller, 1985).
Pharmaceutical Chemistry
In pharmaceutical chemistry, azetidines, including 3-azetidinyl derivatives, are significant. Their synthesis, such as azetidine-3-amines, is of interest due to their presence in various pharmacologically active compounds. The synthesis methods are designed to tolerate common functionalities and are applicable at any stage of drug development, including late-stage functionalization of approved drugs (Wang & Duncton, 2020).
Safety And Hazards
The safety data sheet for “Ethyl 3- (1-azetidinyl)propionate” suggests that it is a combustible liquid and can cause serious eye damage . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound .
Zukünftige Richtungen
Azetidines have been recognized as important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on these areas . The study of the mechanism of the metabolic benefits of azetidine derivatives is expected to be a potential compound for treating metabolic syndrome .
Eigenschaften
IUPAC Name |
azetidin-3-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-6(8)9-5-3-7-4-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGHYXIOSCZIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311649 | |
| Record name | 3-Azetidinol, 3-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl propionate | |
CAS RN |
1220037-80-8 | |
| Record name | 3-Azetidinol, 3-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinol, 3-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



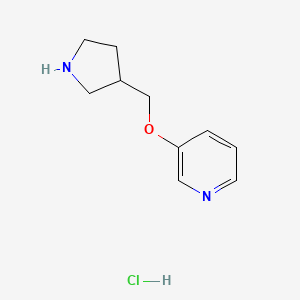
![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
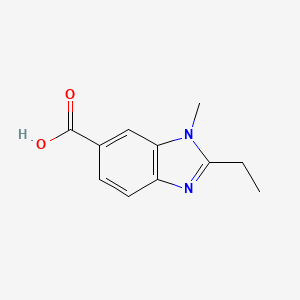
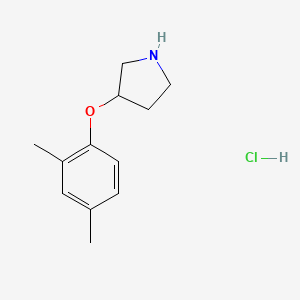
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)
